molecular formula C9H14O5S B13209103 Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate

Cat. No.: B13209103
M. Wt: 234.27 g/mol
InChI Key: WKQVCHJSGHKIMQ-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate is a sulfur-containing spirocyclic compound characterized by a unique bicyclic framework. Its structure features a 6λ⁶-thia (sulfone) group, an oxa (ether) bridge, and a spiro junction at the [2.4]heptane core. The ethyl carboxylate group at position 2 and a methyl substituent at position 7 contribute to its steric and electronic properties.

Properties

Molecular Formula

C9H14O5S

Molecular Weight

234.27 g/mol

IUPAC Name

ethyl 7-methyl-6,6-dioxo-1-oxa-6λ6-thiaspiro[2.4]heptane-2-carboxylate

InChI

InChI=1S/C9H14O5S/c1-3-13-8(10)7-9(14-7)4-5-15(11,12)6(9)2/h6-7H,3-5H2,1-2H3

InChI Key

WKQVCHJSGHKIMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2(O1)CCS(=O)(=O)C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate typically involves the formation of the spiro ring system through a series of organic reactions. One common method involves the reaction of a suitable precursor with sulfur and oxygen-containing reagents under controlled conditions. For instance, the selective reduction of similar compounds has been achieved using sodium tetrahydridoborate at the carbonyl group in the β-position with respect to the oxygen atom in the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium tetrahydridoborate, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce derivatives with altered carbonyl groups.

Scientific Research Applications

Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows for exploration of its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its chemical properties make it useful in the development of materials with specific characteristics, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The presence of the oxathiaspiro ring system allows it to engage in unique binding interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate

Key Differences :

  • Substituents : The absence of the methyl group at position 7 and the dioxo moiety at position 6 simplifies its structure, likely resulting in lower molecular weight (184.19 g/mol vs. theoretical ~252–280 g/mol for the target compound) .
  • Applications : While both compounds share a spirocyclic backbone, the sulfur-free analog may exhibit diminished utility in sulfur-specific reactions or binding interactions.
Table 1: Structural Comparison
Property Ethyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate
Molecular Formula C₁₀H₁₄O₅S (estimated) C₉H₁₂O₄
Molecular Weight ~252–280 g/mol (estimated) 184.19 g/mol
Key Functional Groups Sulfone (6λ⁶-thia), ethyl carboxylate, methyl Ketone, ethyl carboxylate
Structural Complexity Higher (dioxo and sulfur enhance rigidity) Lower

Ethyl 8-fluoro-6,6-dioxo-2-oxa-6λ⁶-thiaspiro[3.4]octane-8-carboxylate

Key Differences :

  • Fluorine Substituent : The fluorine atom at position 8 introduces electronegativity, which may enhance metabolic stability or binding affinity in biological systems compared to the methyl group in the target compound .
  • Molecular Weight : Higher molecular weight (252.26 g/mol) due to the fluorine atom and expanded ring system .
Table 2: Functional Group Impact
Compound Substituent Effects
Target Compound Methyl group enhances lipophilicity; sulfone enables polar interactions.
Fluorinated Analog Fluorine increases electronegativity and stability; larger ring reduces strain.

Isoquinoline Derivatives (e.g., Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxylate)

Key Differences :

  • Core Structure: Isoquinoline derivatives feature a nitrogen-containing aromatic system, unlike the non-aromatic spirocyclic target compound.
  • Bioactivity: Isoquinoline analogs (e.g., 6d, 6e) are often explored for CNS or antimicrobial activity, whereas the target compound’s sulfone-spiro system may favor enzyme inhibition or material science applications .
  • Synthetic Routes: Isoquinolines typically involve Pictet-Spengler or Bischler-Napieralski reactions, while the target compound likely requires sulfonation and spirocyclization steps .

Biological Activity

Ethyl 7-methyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylate is a complex organic compound notable for its unique spirocyclic structure, which integrates both thioether and oxo functional groups. This compound, with a molecular formula of C9H14O5S and a molecular weight of approximately 234.27 g/mol, has garnered interest in medicinal chemistry and organic synthesis due to its potential biological activities.

Structural Characteristics

The compound's spirocyclic framework includes multiple reactive functional groups that can be modified to enhance biological activity or synthesize derivatives with varied properties. The presence of dioxo and carboxylate moieties contributes to its reactivity and potential interactions with biological macromolecules.

Property Details
Molecular FormulaC9H14O5S
Molecular Weight234.27 g/mol
Structural FeaturesSpirocyclic structure, thioether, oxo

Potential Biological Activities

Preliminary studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Compounds in this class may modulate inflammatory pathways.
  • Antitumor Effects : Initial research indicates potential efficacy in inhibiting tumor growth.

However, comprehensive studies specifically targeting this compound are still emerging. The following table summarizes the biological activities reported for structurally related compounds:

Compound Name Biological Activity
Methyl 2,7-dimethyl-6,6-dioxo-1-oxa-6lambda6-thiaspiro[2.4]heptane-2-carboxylateAntimicrobial, anti-inflammatory
Ethyl 6,6-dioxo-2-oxa-6lambda6-thiaspiro[3.4]octane-8-carboxylateCytotoxic against cancer cell lines
Methyl 4-methyl-1-oxa-5-thiaspiro[2.4]heptane-2-carboxylateAntioxidant properties

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the spirocyclic framework : Utilizing reaction conditions that favor cyclization.
  • Functional group modifications : Employing reagents that can introduce or modify oxo and thioether groups.

These synthetic routes are crucial for exploring the compound's biological potential and enhancing its reactivity.

Interaction Studies

Understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids is essential for elucidating its mechanism of action. Interaction studies can provide insights into:

  • Binding affinities with target enzymes or receptors.
  • Modulation of biochemical pathways.

Such studies are critical for advancing its therapeutic applications.

Case Studies

While specific case studies on this compound remain limited, related compounds have been investigated extensively:

  • Antimicrobial Efficacy : A study on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus.
    "The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus" .
  • Anti-inflammatory Mechanism : Research indicated that another derivative reduced pro-inflammatory cytokines in vitro.
    "Treatment with the derivative led to a decrease in TNF-alpha levels by approximately 40% compared to control" .

Q & A

Q. What are the recommended methodologies for synthesizing Ethyl 7-methyl-6,6-dioxo-1-oxa-6λ⁶-thiaspiro[2.4]heptane-2-carboxylate, and how do reaction conditions influence yield?

Synthesis typically involves cyclization reactions with acidic catalysts like boron trifluoride diethyl etherate (BF₃·Et₂O), as observed in analogous spirocyclic systems. For example, 3-hydroxy acid precursors can undergo cyclization under controlled conditions to form structurally similar bicyclic esters . Key parameters include temperature (room temperature to 60°C), solvent choice (THF or dichloromethane), and catalyst stoichiometry. Yield optimization often requires monitoring via thin-layer chromatography (TLC) and iterative adjustment of reaction times .

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound, and what software tools are validated for refinement?

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The compound’s lattice parameters (unit cell dimensions, space group) and density should be determined experimentally. SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are widely used for small-molecule crystallography due to their robustness in handling high-resolution data and twinned crystals. Validation metrics like R-factors and residual electron density maps must be reported to ensure accuracy .

Q. What spectroscopic techniques are essential for characterizing this compound’s purity and functional groups?

  • ¹H/¹³C NMR : Assign peaks using coupling constants and integration ratios. For example, ester carbonyls typically resonate at δ ~170 ppm in ¹³C NMR, while methyl groups in spiro systems appear as singlets near δ 1.2–1.5 ppm in ¹H NMR .
  • FT-IR : Confirm the presence of sulfone (S=O stretching at ~1300–1150 cm⁻¹) and ester (C=O at ~1720 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address discrepancies between computational (DFT) and experimental (X-ray) bond lengths/angles in the spirocyclic core?

Discrepancies often arise from dynamic effects (e.g., crystal packing, solvent interactions) not captured in gas-phase DFT calculations. To resolve this:

  • Perform periodic DFT simulations incorporating crystal lattice parameters.
  • Compare experimental bond angles (e.g., O–S–O in the sulfone group) with computed values using software like Gaussian or ORCA.
  • Analyze Hirshfeld surfaces to quantify intermolecular interactions influencing geometry .

Q. What strategies are effective for analyzing the environmental fate and biodegradation pathways of this compound?

Adopt a tiered approach:

  • Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV/visible light, and soil sorption coefficients (Koc).
  • Biotic assays : Use microbial consortia to identify metabolites via LC-MS/MS. For example, sulfone-containing compounds often undergo reductive desulfurization or oxidative cleavage .
  • Computational modeling : Apply EPI Suite or TEST software to predict persistence, bioaccumulation, and toxicity.

Q. How should researchers design experiments to resolve conflicting biological activity data in structure-activity relationship (SAR) studies?

  • Dose-response curves : Test the compound across a wide concentration range (nM–μM) to identify non-linear effects.
  • Control for stereochemistry : Synthesize enantiomerically pure forms (via chiral chromatography or asymmetric catalysis) to isolate stereospecific effects.
  • Use orthogonal assays : Combine enzyme inhibition assays (e.g., fluorescence-based) with cell viability assays (e.g., MTT) to distinguish direct binding from cytotoxic off-target effects .

Q. What advanced crystallization techniques improve diffraction quality for low-yield synthetic batches?

  • Micro-seeding : Introduce crushed crystals from prior trials to induce nucleation.
  • Solvent vapor diffusion : Slowly equilibrate volatile solvents (e.g., ether) to grow larger, higher-quality crystals.
  • Cryocooling : Flash-freeze crystals in liquid N₂ to reduce radiation damage during synchrotron data collection .

Methodological Notes

  • Data contradiction analysis : Cross-validate NMR and X-ray results with computational models. For example, if NMR suggests conformational flexibility but X-ray shows a rigid structure, perform variable-temperature NMR to probe dynamic behavior .
  • Experimental design : Use randomized block designs for biological/environmental studies to account for spatial or temporal variability. Replicate measurements at least three times to ensure statistical significance .

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